molecular formula C14H20N4O3S B6434471 5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide CAS No. 2419453-61-3

5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

Cat. No. B6434471
CAS RN: 2419453-61-3
M. Wt: 324.40 g/mol
InChI Key: SAUDOJVDHWIJSO-UHFFFAOYSA-N
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Description

5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide (hereafter referred to as 5-tert-butyl-2-ethoxy-NBTBS) is a novel synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of benzene sulfonamides, which are compounds that have a sulfonamide group attached to the benzene ring. 5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects, and is increasingly being used in laboratory experiments as an alternative to traditional methods.

Scientific Research Applications

5-tert-butyl-2-ethoxy-NBTBS has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been used as a substrate for the enzyme UDP-glucose dehydrogenase, which is involved in the synthesis of glucose.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-NBTBS is not fully understood. However, it is believed that the compound acts as a substrate for the enzymes mentioned above, allowing them to catalyze their respective reactions. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been found to act as an inhibitor of the enzyme acetylcholinesterase, which may explain its effects on acetylcholine metabolism.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of acetylcholine in the brain, which may lead to improved memory and learning. Additionally, it has been found to inhibit the enzyme cytochrome P450, which may have implications for drug metabolism. Finally, it has been found to increase the levels of glucose in the blood, which may have implications for diabetes.

Advantages and Limitations for Lab Experiments

5-tert-butyl-2-ethoxy-NBTBS has several advantages when used in laboratory experiments. It is easy to synthesize and can be stored at room temperature. Additionally, it is relatively inexpensive and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and can be toxic at high concentrations.

Future Directions

There are several potential future directions for 5-tert-butyl-2-ethoxy-NBTBS. Further research is needed to determine its effects on acetylcholine metabolism and its potential therapeutic applications. Additionally, further research is needed to explore its potential effects on other enzymes and its potential role in drug metabolism. Additionally, further research is needed to explore its potential effects on other biochemical and physiological processes, such as glucose metabolism. Finally, further research is needed to explore its potential uses in other laboratory experiments, such as in the synthesis of other compounds.

Synthesis Methods

5-tert-butyl-2-ethoxy-NBTBS is synthesized using a two-step process. First, the sulfonamide group is attached to the benzene ring by a reaction between 2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction occurs in the presence of a base, such as sodium hydroxide. In the second step, the sulfonamide group is linked to the ethoxy group by a reaction between 5-tert-butyl-2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction also occurs in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-5-21-11-7-6-10(14(2,3)4)8-12(11)22(19,20)18-13-15-9-16-17-13/h6-9H,5H2,1-4H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUDOJVDHWIJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

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